

PSMA4 Expression in Human Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C5685

Cat. No.: B1192428

[Get Quote](#)

An In-depth Examination of Proteasome Subunit Alpha Type-4 (PSMA4) Distribution, Quantification, and Associated Signaling Pathways

Introduction

Proteasome Subunit Alpha Type-4 (PSMA4), also known as HC9 or PSC9, is a crucial component of the 20S proteasome, the catalytic core of the 26S proteasome complex.[\[1\]](#)[\[2\]](#) The proteasome plays a fundamental role in cellular homeostasis by mediating the degradation of most intracellular proteins, thereby regulating a vast array of cellular processes including the cell cycle, signal transduction, and apoptosis.[\[1\]](#) Given its essential function, understanding the expression profile of PSMA4 across different human tissues is of significant interest to researchers in various fields, from basic cell biology to drug development. This technical guide provides a comprehensive overview of PSMA4 expression, detailing quantitative data from multiple methodologies, in-depth experimental protocols, and the signaling pathways in which PSMA4 is a key player.

Data Presentation: Quantitative Expression of PSMA4

The expression of PSMA4 has been quantified at both the mRNA and protein levels across a wide range of human tissues using techniques such as RNA-Sequencing (RNA-Seq), immunohistochemistry (IHC), and mass spectrometry (MS). The following tables summarize the available quantitative data to provide a comparative overview of PSMA4 expression.

Table 1: PSMA4 mRNA Expression in Human Tissues

RNA-Seq data from sources like the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide a quantitative measure of gene expression in Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).^{[3][4]} PSMA4 exhibits ubiquitous expression across most tissues, consistent with its role as a core component of the proteasome machinery.^[6]

Tissue	Median TPM (GTEx)	Expression Level (Human Protein Atlas)
Adipose Tissue	35.8	Medium
Adrenal Gland	45.2	High
Brain - Cerebellum	40.1	High
Brain - Cortex	38.7	High
Breast	33.1	Medium
Colon	42.5	High
Esophagus	31.9	Medium
Heart	36.4	Medium
Kidney	48.9	High
Liver	41.3	High
Lung	39.8	High
Lymph Node	55.7	High
Ovary	49.3	High
Pancreas	43.6	High
Prostate	41.1	High
Skeletal Muscle	28.5	Medium
Skin	34.2	Medium
Small Intestine	46.8	High
Spleen	58.2	High
Stomach	37.9	Medium
Testis	51.5	High
Thyroid	47.6	High
Uterus	44.1	High

Data is aggregated from publicly available datasets and should be considered as a guide. Expression levels can vary based on the specific dataset and normalization methods used.

Table 2: PSMA4 Protein Expression in Human Tissues

Protein expression data is primarily derived from immunohistochemistry (IHC) and mass spectrometry-based proteomics. The Human Protein Atlas provides a knowledge-based annotation of protein expression levels based on IHC staining.[\[3\]](#)[\[7\]](#) Quantitative data from mass spectrometry is also becoming increasingly available.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Tissue	IHC Staining Intensity (Human Protein Atlas)	Subcellular Localization
Adipose tissue	Medium	Cytoplasmic & Nuclear
Adrenal gland	High	Cytoplasmic & Nuclear
Appendix	High	Cytoplasmic & Nuclear
Bone marrow	High	Cytoplasmic & Nuclear
Brain (Cerebellum)	High	Cytoplasmic & Nuclear
Brain (Cerebral Cortex)	High	Cytoplasmic & Nuclear
Breast	Medium	Cytoplasmic & Nuclear
Colon	High	Cytoplasmic & Nuclear
Duodenum	High	Cytoplasmic & Nuclear
Endometrium	High	Cytoplasmic & Nuclear
Esophagus	Medium	Cytoplasmic & Nuclear
Fallopian tube	High	Cytoplasmic & Nuclear
Gallbladder	High	Cytoplasmic & Nuclear
Heart muscle	Medium	Cytoplasmic & Nuclear
Kidney	High	Cytoplasmic & Nuclear
Liver	High	Cytoplasmic & Nuclear
Lung	High	Cytoplasmic & Nuclear
Lymph node	High	Cytoplasmic & Nuclear
Ovary	High	Cytoplasmic & Nuclear
Pancreas	High	Cytoplasmic & Nuclear
Placenta	High	Cytoplasmic & Nuclear
Prostate	High	Cytoplasmic & Nuclear
Salivary gland	High	Cytoplasmic & Nuclear

Skeletal muscle	Medium	Cytoplasmic & Nuclear
Skin	Medium	Cytoplasmic & Nuclear
Small intestine	High	Cytoplasmic & Nuclear
Spleen	High	Cytoplasmic & Nuclear
Stomach	Medium	Cytoplasmic & Nuclear
Testis	High	Cytoplasmic & Nuclear
Thyroid gland	High	Cytoplasmic & Nuclear
Urinary bladder	High	Cytoplasmic & Nuclear

IHC staining intensity is a semi-quantitative measure. Subcellular localization is consistently observed in the cytoplasm and nucleus, reflecting the distribution of proteasomes.[\[7\]](#)

Experimental Protocols

Accurate quantification of PSMA4 expression relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the key techniques used to assess PSMA4 at the protein and mRNA levels.

Immunohistochemistry (IHC) Protocol for PSMA4 in Paraffin-Embedded Tissues

This protocol outlines the steps for the immunohistochemical staining of PSMA4 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 5 minutes each.[\[11\]](#)[\[12\]](#)
- Immerse slides in two changes of 100% ethanol for 3 minutes each.[\[11\]](#)
- Immerse slides in 95% ethanol for 3 minutes.[\[11\]](#)
- Immerse slides in 80% ethanol for 3 minutes.[\[11\]](#)

- Rinse slides in distilled water for 5 minutes.[11]

2. Antigen Retrieval:

- Immerse slides in a sodium citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.[11]
- Allow the slides to cool to room temperature in the buffer for 20 minutes.[11]

3. Peroxidase Blocking:

- Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
- Rinse slides with Phosphate Buffered Saline (PBS).

4. Blocking:

- Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

5. Primary Antibody Incubation:

- Dilute the primary antibody against PSMA4 to its optimal concentration in the blocking solution.
- Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

- Wash the slides three times with PBS for 5 minutes each.
- Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30-60 minutes at room temperature.[11]

7. Detection:

- Wash the slides three times with PBS for 5 minutes each.
- Apply an avidin-biotin-peroxidase complex (ABC reagent) and incubate for 30 minutes at room temperature.
- Wash the slides three times with PBS for 5 minutes each.
- Apply the DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color develops.
- Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.
- Rinse with tap water.
- Dehydrate the slides through graded ethanol solutions (80%, 95%, 100%) and xylene.[\[11\]](#)
- Mount the coverslip with a permanent mounting medium.

RNA-Sequencing (RNA-Seq) Protocol for Tissue Samples

This protocol provides a general workflow for RNA-Seq analysis of human tissue samples.

1. RNA Extraction:

- Homogenize fresh or frozen tissue samples (typically 20-30 mg) in a lysis buffer (e.g., containing guanidinium thiocyanate).
- Extract total RNA using a silica-column-based kit or a phenol-chloroform extraction method.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (for RNA Integrity Number - RIN). A RIN value ≥ 7 is generally

recommended for optimal results.

2. Library Preparation:

- mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT)-magnetic beads, which bind to the poly(A) tail of mRNA.
- Fragmentation: Chemically fragment the enriched mRNA into smaller pieces (typically 200-500 base pairs).
- First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
- Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
- End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single 'A' nucleotide to the 3' ends.
- Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for primer binding during sequencing and amplification.
- PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.

3. Sequencing:

- Quantify the final library and assess its quality.
- Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate sequencing reads (e.g., paired-end 150 bp reads).

4. Data Analysis:

- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

- Quantification: Count the number of reads mapping to each gene.
- Normalization: Normalize the read counts to account for differences in library size and gene length, typically expressed as TPM (Transcripts Per Million) or FPKM (Fragments Per Kilobase of transcript per Million mapped reads).[4]

Mass Spectrometry (MS) Proteomics Protocol for Tissue Samples

This protocol outlines a typical bottom-up proteomics workflow for the quantification of proteins, including PSMA4, in human tissue samples.

1. Protein Extraction and Lysis:

- Homogenize frozen tissue samples in a lysis buffer containing detergents (e.g., SDS), chaotropic agents (e.g., urea), and protease inhibitors.[14][15]
- Disrupt the cells and solubilize the proteins using sonication or bead beating.[16]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
- Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

2. Protein Digestion:

- Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and then alkylate the free sulfhydryl groups with an alkylating agent like iodoacetamide (IAA) to prevent them from reforming.
- Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues. This is typically performed overnight at 37°C.[14]

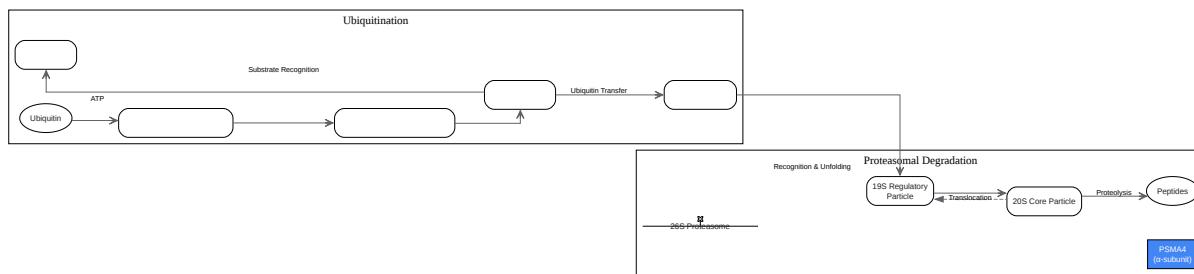
3. Peptide Cleanup and Desalting:

- Remove detergents and salts from the peptide mixture, which can interfere with mass spectrometry analysis, using a solid-phase extraction (SPE) method with C18 cartridges.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Liquid Chromatography (LC) Separation: Separate the complex peptide mixture based on hydrophobicity using a reversed-phase high-performance liquid chromatography (HPLC) system. The peptides are eluted from the column with an increasing gradient of an organic solvent (e.g., acetonitrile).
- Mass Spectrometry (MS) Analysis:
 - The eluted peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.
 - The mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides.
 - The most abundant peptides from the MS1 scan are selected for fragmentation (e.g., by collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).
 - A second mass scan (MS2 or tandem MS) is performed on the fragment ions.

5. Data Analysis:

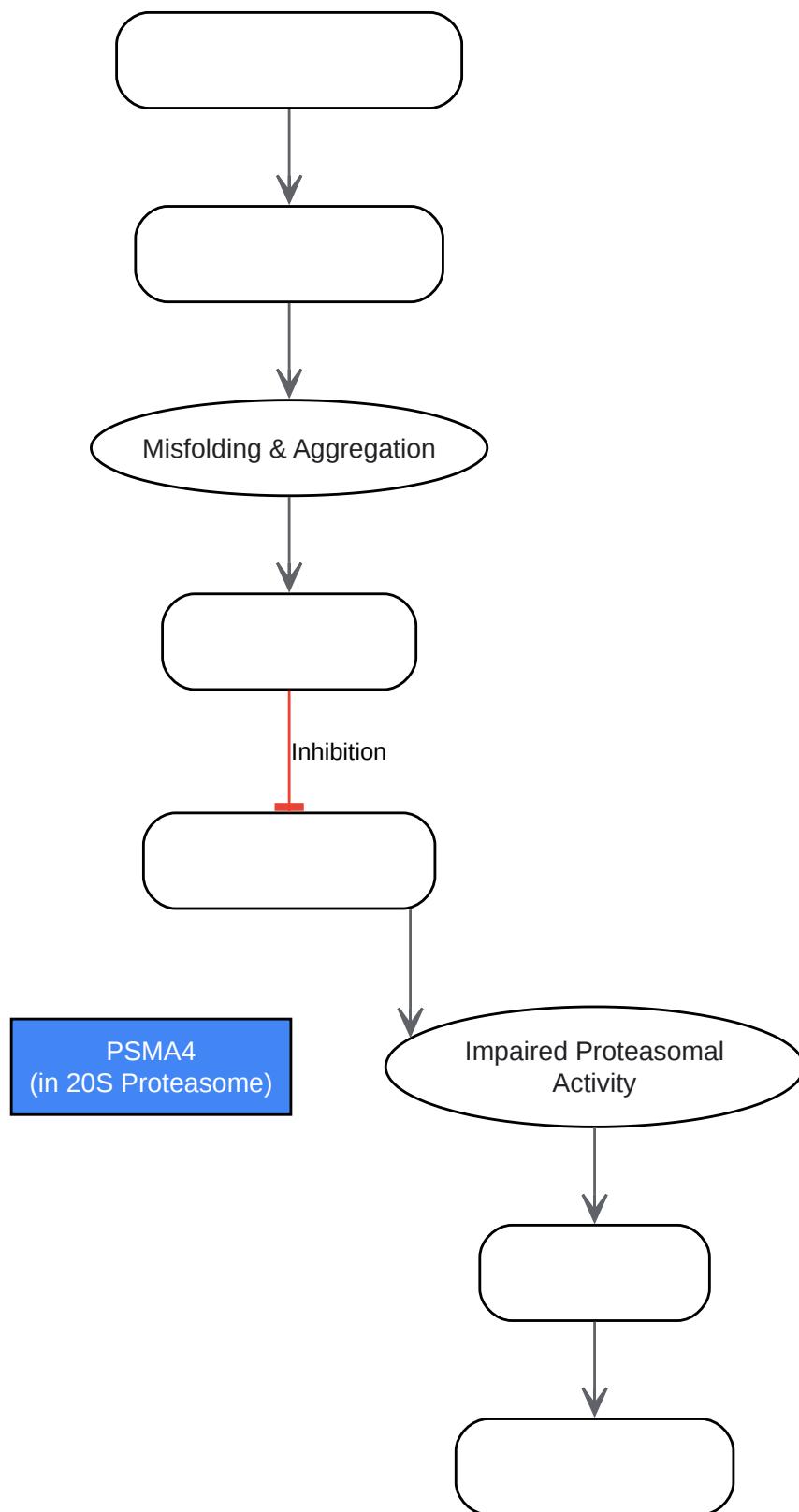

- Peptide and Protein Identification: The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify the amino acid sequences of the peptides.
- Protein Quantification: The abundance of each protein is determined by methods such as label-free quantification (e.g., based on the peak area or spectral counts of its constituent peptides) or label-based quantification (e.g., using isobaric tags like TMT).

Signaling Pathways and Experimental Workflows

PSMA4, as an integral part of the proteasome, is centrally involved in the ubiquitin-proteasome system, a major pathway for protein degradation. Dysregulation of this system has been implicated in various diseases, including neurodegenerative disorders like Huntington's disease.

Ubiquitin-Proteasome System

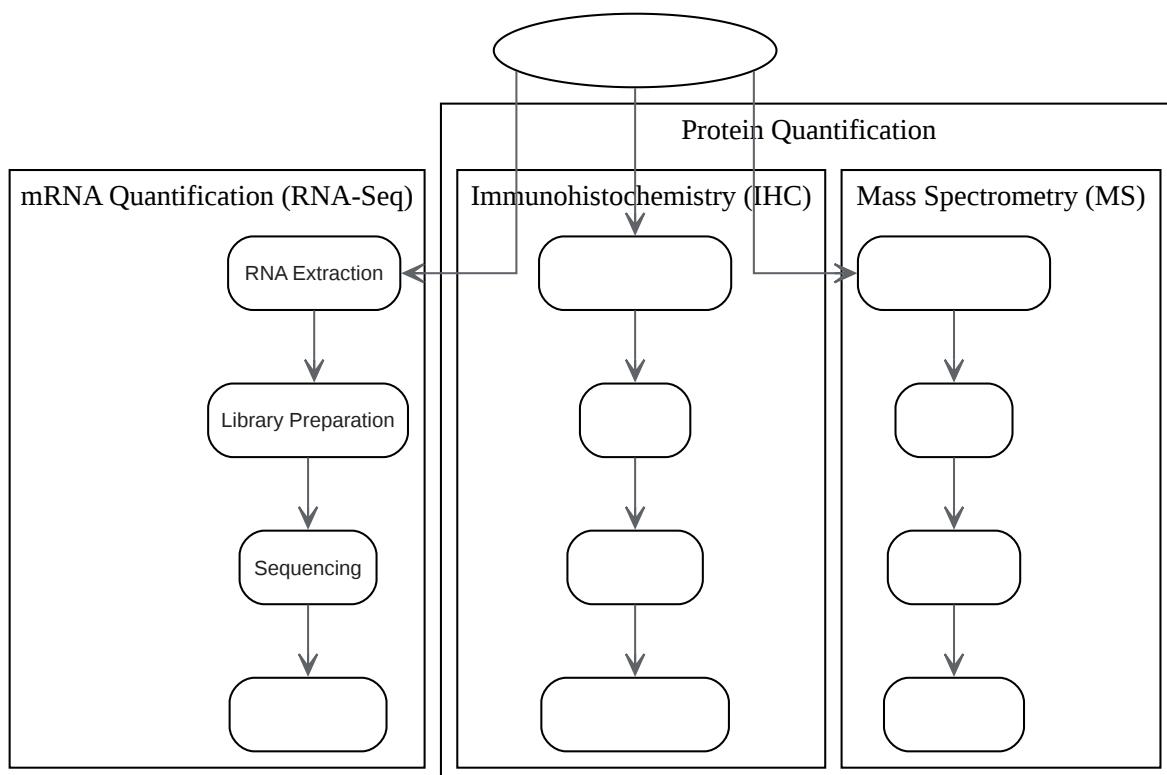
The ubiquitin-proteasome system (UPS) is the primary mechanism for the selective degradation of intracellular proteins. Proteins targeted for degradation are first tagged with a chain of ubiquitin molecules. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. PSMA4 is one of the seven alpha subunits that form the two outer rings of the 20S proteasome core particle. These alpha subunits are responsible for recognizing the polyubiquitin chain and translocating the substrate into the proteolytic chamber of the 20S core, which is formed by the beta subunits.



[Click to download full resolution via product page](#)

Caption: The Ubiquitin-Proteasome System, highlighting the role of PSMA4.

PSMA4 and Huntington's Disease


Huntington's disease is a neurodegenerative disorder caused by a mutation in the huntingtin gene, leading to the production of a mutant huntingtin protein (mHTT) with an expanded polyglutamine tract.^[17] This mutant protein is prone to misfolding and aggregation, forming intracellular inclusions.^[17] These aggregates can impair the function of the ubiquitin-proteasome system, including the 20S proteasome of which PSMA4 is a component.^{[17][18]} The sequestration of proteasome components and the overall inhibition of proteasomal activity contribute to the accumulation of toxic proteins and ultimately to neuronal cell death.^[17]

[Click to download full resolution via product page](#)

Caption: Impairment of the UPS by mutant Huntingtin.

Experimental Workflow for PSMA4 Quantification

The following diagram illustrates the logical flow of the experimental procedures for quantifying PSMA4 expression at both the mRNA and protein levels.

[Click to download full resolution via product page](#)

Caption: Workflow for PSMA4 mRNA and protein quantification.

Conclusion

PSMA4 is a ubiquitously expressed and essential protein, with relatively high abundance in most human tissues, reflecting the fundamental importance of the proteasome in maintaining cellular function. This technical guide provides a consolidated resource for researchers, presenting quantitative expression data, detailed experimental protocols for its measurement, and its contextual role in key cellular pathways. The provided methodologies and data serve as a valuable starting point for further investigations into the function of PSMA4 in both health and disease, and for the development of novel therapeutic strategies targeting the ubiquitin-proteasome system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PSMA4 - Wikipedia [en.wikipedia.org]
- 2. PSMA4 Gene: A Comprehensive Overview [learn.mapmygenome.in]
- 3. The human proteome - The Human Protein Atlas [proteinatlas.org]
- 4. Analysis of the Human Tissue-specific Expression by Genome-wide Integration of Transcriptomics and Antibody-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating tissue-specific peptide abundance from public RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMA4 proteasome 20S subunit alpha 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. PSMA4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. pax-db.org [pax-db.org]
- 9. pax-db.org [pax-db.org]
- 10. pax-db.org [pax-db.org]

- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bosterbio.com [bosterbio.com]
- 13. genscript.com [genscript.com]
- 14. Protein Ubiquitination: Pathways, Detection & Functions - Creative Proteomics [creative-proteomics.com]
- 15. Fast and Simple Protocols for Mass Spectrometry-Based Proteomics of Small Fresh Frozen Uterine Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Huntington's disease pathway | Abcam [abcam.com]
- To cite this document: BenchChem. [PSMA4 Expression in Human Tissues: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192428#psma4-expression-in-different-human-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

